4-(Piperidin-4-YL)benzonitrile hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

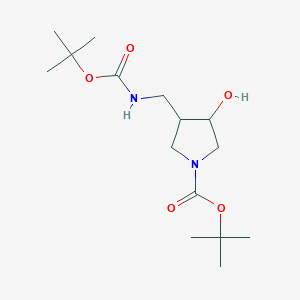

The synthesis of related piperidine compounds typically involves substitution reactions and condensation processes. For example, a compound containing a piperidine ring was synthesized through the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride, characterized by different spectroscopic techniques and single crystal X-ray diffraction studies (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of piperidine derivatives reveals that the piperidine ring often adopts a chair conformation. The structure is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions. These findings are supported by single crystal X-ray diffraction and density functional theory (DFT) calculations, providing insights into the compound's stability and reactivity (Karthik et al., 2021).

Chemical Reactions and Properties

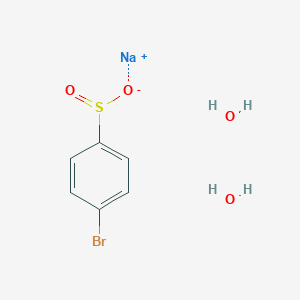

Piperidine compounds participate in various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the electronic and steric properties of the substituents on the piperidine ring. These properties have been explored through reactions such as condensation with sulfonyl chlorides and bromination, yielding compounds with enhanced biological or physical properties (Prasad et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives, including thermal stability and optical properties, have been studied using techniques such as thermogravimetric analysis and spectroscopic methods. These studies reveal that piperidine compounds exhibit stability over a range of temperatures and possess specific optical characteristics that could be beneficial for applications in material science and photonics (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(Piperidin-4-yl)benzonitrile hydrochloride and related compounds include their reactivity towards various chemical reagents, the formation of hydrogen bonds, and their ability to form stable crystalline structures. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential use in synthesizing new materials or drugs (Prasad et al., 2008).

Wissenschaftliche Forschungsanwendungen

Histamine H3 Antagonist Research

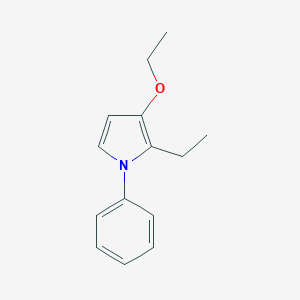

4-(Piperidin-4-YL)benzonitrile hydrochloride derivatives have been studied for their potential as histamine H3 antagonists. Specifically, 4-phenoxypiperidines, which are potent and conformationally restricted non-imidazole histamine H3 antagonists, have shown promise. These compounds, including a variant with a 4-phenoxypiperidine core, exhibited significant in vitro activity and were found to be highly selective H3 receptor antagonists with in vivo efficacy demonstrated in a rat EEG model of wakefulness. Such findings highlight the potential of these derivatives in the development of treatments targeting the histamine H3 receptor (Dvorak et al., 2005).

Structural and Theoretical Studies

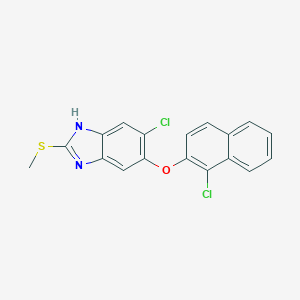

Structural and theoretical studies have been conducted on specific derivatives of 4-(Piperidin-4-YL)benzonitrile hydrochloride, contributing to the understanding of their properties and potential applications. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, revealing insights into its thermal, optical, and etching properties. The study also included theoretical calculations, such as density functional theory, to optimize structural coordinates and evaluate molecular properties (Karthik et al., 2021).

Corrosion Inhibition Research

Research on Piperine derivatives, including those related to 4-(Piperidin-4-YL)benzonitrile hydrochloride, has revealed their potential as corrosion inhibitors on iron surfaces. Theoretical studies using methods like DFT and Monte Carlo dynamics have been employed to investigate the interaction of these derivatives with iron, demonstrating their potential in protecting metal surfaces from corrosion. This highlights the significance of such compounds in industrial applications, particularly in the prevention of metal corrosion (Belghiti et al., 2018).

Antiviral Research

Some derivatives of 4-(Piperidin-4-YL)benzonitrile hydrochloride have shown potential as inhibitors of HCV (Hepatitis C Virus). Chemical optimization led to the development of a new scaffold with significantly increased antiviral activity against HCV. Biological studies indicated that these compounds could block HCV replication by acting at the HCV entry stage, presenting them as promising candidates for single or combinational therapeutic approaches (Jiang et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (22272) and its solid physical form, suggest that it could potentially have good bioavailability .

Action Environment

The compound is recommended to be stored at 2-8°C in an inert atmosphere , suggesting that it may be sensitive to temperature and oxidative conditions.

Eigenschaften

IUPAC Name |

4-piperidin-4-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZCFNFGOOKBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598639 | |

| Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-YL)benzonitrile hydrochloride | |

CAS RN |

162997-34-4 | |

| Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

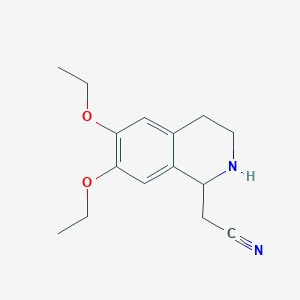

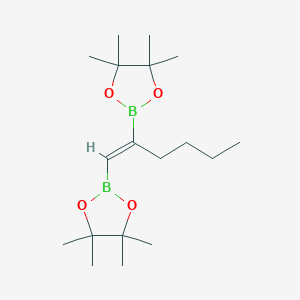

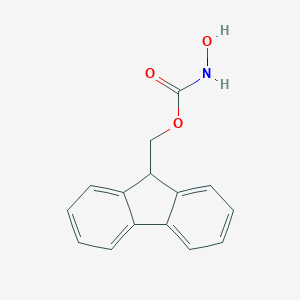

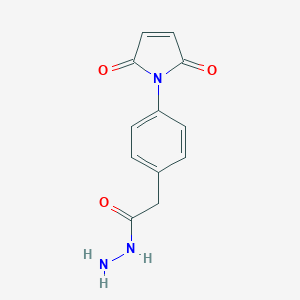

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)